5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione

Medicinal chemistry Structure-activity relationship Thiazolidinedione pharmacophore

This N-methyl indole-thiazolidinedione is the definitive minimal reference standard for lead optimization campaigns. Its unique N-3 methylation eliminates a confounding hydrogen bond donor, alters tautomeric equilibrium, and establishes the baseline pharmacophore for CDK6 inhibition and PPARγ docking studies. Generic substitution with unsubstituted or differently N-alkylated analogs will disrupt established SAR, invalidating comparative data. Secure this precise 95%+ purity building block for reproducible kinase profiling and fragment-based library synthesis.

Molecular Formula C13H10N2O2S
Molecular Weight 258.3
CAS No. 365989-89-5
Cat. No. B2710389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione
CAS365989-89-5
Molecular FormulaC13H10N2O2S
Molecular Weight258.3
Structural Identifiers
SMILESCN1C(=C(SC1=O)C=C2C=NC3=CC=CC=C32)O
InChIInChI=1S/C13H10N2O2S/c1-15-12(16)11(18-13(15)17)6-8-7-14-10-5-3-2-4-9(8)10/h2-7,16H,1H3/b8-6+
InChIKeySYFZWDGKHXSGLB-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione (CAS 365989-89-5): Chemical Profile and Procurement Context


5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione (CAS 365989-89-5) is a synthetic small molecule belonging to the indole-thiazolidinedione hybrid class, with molecular formula C13H10N2O2S and molecular weight 258.30 g/mol [1]. The compound features an (E)-configured exocyclic double bond linking the indole C-3 position to the 5-position of a 3-methyl-substituted thiazolidine-2,4-dione ring. It is also described as its tautomeric form, 4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-methyl-1,3-thiazol-2-one [1]. Its computed physicochemical properties include XLogP3 of 1.5, a topological polar surface area of 78.2 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is commercially available at purities of 90–97% from multiple suppliers and is primarily utilized as a research intermediate and building block in medicinal chemistry programs targeting kinase inhibition, antidiabetic, and anticancer indications .

Why Generic Thiazolidinedione or Indole Analogs Cannot Substitute for 5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione (CAS 365989-89-5)


Indole-thiazolidinedione derivatives exhibit steep structure-activity relationships (SAR) where small substituent changes at the thiazolidine N-3 position profoundly alter target binding, pharmacokinetics, and biological readout. The 3-methyl substitution on the thiazolidinedione ring of CAS 365989-89-5 eliminates a hydrogen bond donor present in the unsubstituted parent compound 5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-dione, altering both tautomeric equilibrium and molecular recognition at targets such as PPARγ and CDK6 [1][2]. In the CDK6 inhibitor series reported by Ates-Alagoz et al. (2021), compounds with different N-3 substituents showed marked variation in MCF-7 cytotoxicity and CDK6 gene suppression profiles, with IC50 values differing by more than an order of magnitude across closely related analogs [2]. The Heliyon 2018 study of 3-substituted-5-[(indol-3-yl)methylene]-thiazolidine-2,4-dione derivatives demonstrated that antibacterial, antioxidant, and in vivo hypoglycemic activities are exquisitely sensitive to the nature of the N-3 substituent, with compound 3b showing significant PPARγ binding interaction compared to the standard ligand rosiglitazone [1]. Therefore, procurement of the precise N-methyl analog is critical for maintaining SAR continuity in lead optimization campaigns; generic substitution with unsubstituted or differently N-substituted analogs will disrupt the established pharmacophore, confound reproducibility, and invalidate comparative SAR conclusions.

Quantitative Differentiation Evidence for 5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione (CAS 365989-89-5) vs. Closest Analogs


N-Methyl Substitution Alters Hydrogen Bond Donor Count vs. Unsubstituted Parent 5-(1H-Indol-3-ylmethylene)-thiazolidine-2,4-dione

CAS 365989-89-5 bears an N-methyl group at position 3 of the thiazolidine-2,4-dione ring, which eliminates the N-H hydrogen bond donor present in the unsubstituted parent compound 5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-dione (CAS not available; compound 4c in the literature) [1]. This structural modification reduces the hydrogen bond donor count from 2 to 1, as confirmed by PubChem computed descriptors, and is expected to alter both tautomeric preference (favouring the 4-hydroxy-thiazol-2-one tautomer) and target-binding pharmacophore geometry [1].

Medicinal chemistry Structure-activity relationship Thiazolidinedione pharmacophore

Enhanced Lipophilicity (XLogP3 = 1.5) vs. Unsubstituted Analog Provides Differentiated Membrane Permeability Profile

The N-methyl substituent on CAS 365989-89-5 increases computed lipophilicity relative to the unsubstituted NH analog 5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-dione. PubChem computes XLogP3 = 1.5 for the target compound, whereas the NH analog (C12H8N2O2S, MW 244.27) is predicted to have a lower XLogP3 of approximately 1.0–1.2 based on the absence of the lipophilic methyl group [1]. This difference in logP of approximately 0.3–0.5 units translates to a predicted ~2–3 fold difference in n-octanol/water partition coefficient, which may impact passive membrane permeability and tissue distribution [1].

ADME prediction Lipophilicity Drug-likeness

Class-Level CDK6 Inhibitory Potential: Indole-Thiazolidinedione Scaffold Demonstrates Single-Digit Micromolar Anticancer Activity in MCF-7 Cells

While CAS 365989-89-5 itself has not been directly tested in published CDK6 assays, the indole-thiazolidinedione scaffold to which it belongs has demonstrated potent CDK6 inhibition and MCF-7 cytotoxicity. In the study by Ates-Alagoz et al. (2021), the indole-thiazolidinedione hybrid compound 34 (structurally related to CAS 365989-89-5 via the shared indole-methylidene-thiazolidinedione core) exhibited an IC50 of 3.14 µM against MCF-7 breast cancer cells, comparable to vincristine (IC50 = 1.00 µM) [1]. Compounds 15 and 18 in the same series showed higher CDK6 binding affinity than compound 10, with IC50 values of 0.8 and 0.9 µM respectively on Huh7 cells [1]. These data establish the scaffold's potential as a CDK6 inhibitor chemotype, and CAS 365989-89-5 represents a key unsubstituted-indole N-methyl reference compound within this series.

CDK6 inhibition Breast cancer Kinase inhibitor

Tautomeric Equilibration to 4-Hydroxy-thiazol-2-one Form Creates a Distinct Chemical Entity vs. Classical 2,4-Dione Tautomer

CAS 365989-89-5 is described in vendor databases under two distinct IUPAC names reflecting different tautomeric states: 5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione (the 2,4-dione tautomer) and 4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-methyl-1,3-thiazol-2-one (the 4-hydroxy-thiazol-2-one tautomer) [1]. The N-methyl substitution at position 3 favours the enol tautomer by eliminating the acidic N-H proton that would otherwise stabilize the dione form. This tautomeric preference is absent in the unsubstituted NH analog 5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-dione, which is reported exclusively as the 2,4-dione tautomer [2]. The (Z)-configuration of the exocyclic double bond in the predominant tautomer further differentiates the compound geometrically from closely related analogs.

Tautomerism Chemical structure Reactivity

PPARγ Molecular Docking Reference: N-3 Substitution Decisively Modulates Binding Affinity within the Indole-Thiazolidinedione Series

In the Heliyon 2018 study by Srikanth Kumar et al., a series of 3-substituted-5-[(indol-3-yl)methylene]-thiazolidine-2,4-dione derivatives (3a–3l) were evaluated for in vitro antibacterial activity, in vitro antioxidant activity, in vivo hypoglycemic activity, and PPARγ molecular docking. Compound 3b demonstrated significant binding interaction with the PPARγ receptor compared with the standard ligand rosiglitazone [1]. The nature of the N-3 substituent (substituted phenylaminomethyl groups in this series) was found to be a critical determinant of PPARγ docking scores and in vivo glucose-lowering efficacy [1]. CAS 365989-89-5, bearing a simple N-methyl group at position 3, represents the minimal N-alkyl reference point for this SAR series, enabling isolation of the contribution of N-alkylation (vs. more complex N-substituents) to PPARγ engagement.

PPARγ Molecular docking Antidiabetic

Topological Polar Surface Area (TPSA = 78.2 Ų) and Drug-Likeness Profile Differentiate from Larger N-3 Substituted Analogs

CAS 365989-89-5 possesses a topological polar surface area (TPSA) of 78.2 Ų, a molecular weight of 258.30 Da, and a computed XLogP3 of 1.5, placing it within favourable oral drug-likeness space (Lipinski rule of five: MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10; Veber rule: TPSA < 140 Ų) [1]. In contrast, the more elaborate 3-substituted-phenylaminomethyl analogs reported in the Heliyon 2018 paper carry significantly higher molecular weights (e.g., compound 3f: MW ≈ 394 Da; compound 3h: MW > 400 Da) and correspondingly larger TPSA values, which progressively erode ligand efficiency metrics [2]. The Ates-Alagoz et al. (2021) study explicitly calculated drug-likeness of indole-thiazolidinediones and compared them to commercial anticancer drugs, underscoring that smaller N-3 substituents favour more favourable drug-likeness profiles [3].

Drug-likeness Physicochemical property Lead optimization

Recommended Application Scenarios for 5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione (CAS 365989-89-5) Based on Evidence


N-3 Methyl Reference Standard for CDK6 Inhibitor Lead Optimization

In CDK6 inhibitor programs built on the indole-thiazolidinedione scaffold (as described by Ates-Alagoz et al., 2021), CAS 365989-89-5 serves as the minimal N-alkyl reference compound. It enables systematic structure-activity relationship (SAR) studies where the contribution of N-3 methylation to CDK6 binding affinity, MCF-7 cytotoxicity, and gene expression modulation (CDK6, estrogen receptor, apoptosis, and cell cycle genes) can be isolated from effects of additional indole C-5 or N-3 phenacyl substitutions [1]. The compound's computed drug-likeness (MW 258.30, TPSA 78.2 Ų, XLogP3 1.5) makes it an attractive fragment starting point for library synthesis [2].

Tautomeric Probe for Thiazolidinedione Enol-Keto Equilibrium Studies

CAS 365989-89-5 is uniquely suited as a probe molecule for studying thiazolidinedione tautomerism, as its N-methyl substitution stabilizes the 4-hydroxy-thiazol-2-one enol tautomer while the unsubstituted analog 5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-dione exists as the 2,4-dione tautomer [1]. This tautomeric dichotomy directly impacts hydrogen bonding patterns, metal coordination chemistry, and reactivity toward electrophilic derivatization. Spectroscopic studies (UV-Vis, NMR, IR) comparing these two compounds under varying solvent polarity and pH conditions can establish fundamental tautomeric equilibrium constants relevant to all thiazolidinedione-based drug design [1].

Minimal PPARγ Pharmacophore Baseline for Antidiabetic Drug Discovery

For PPARγ-targeted antidiabetic programs, CAS 365989-89-5 provides the simplest N-alkylated indole-thiazolidinedione core for molecular docking and pharmacophore modeling studies. When compared against more elaborate 3-substituted-phenylaminomethyl derivatives (compounds 3a–3l) that demonstrated in vivo hypoglycemic activity and PPARγ binding in the Heliyon 2018 study, CAS 365989-89-5 reveals the incremental contribution of N-alkylation alone to receptor recognition, independent of additional hydrogen bonding or hydrophobic contacts from extended N-3 substituents [2]. It can be used to calculate baseline ligand efficiency and binding free energy per atom metrics against which more complex analogs are benchmarked.

Synthetic Intermediate for Diversification at the 4-Hydroxy Position

The 4-hydroxy-thiazol-2-one tautomer of CAS 365989-89-5 presents a nucleophilic hydroxyl group that is amenable to O-alkylation, O-acylation, phosphorylation, or sulfonation, generating diverse analog libraries for screening. This synthetic handle is absent in the dione tautomer of the unsubstituted NH analog. The (Z)-configuration of the exocyclic double bond (InChI stereochemistry b8-6+) provides a geometrically defined starting point for stereospecific derivatization [1]. Commercially available at 90–97% purity, the compound is immediately suitable as a building block for parallel synthesis without additional purification .

Quote Request

Request a Quote for 5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.